(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane

Medicinal Chemistry Stereoselective Synthesis Structure-Activity Relationship (SAR)

Stereospecifically defined (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane (CAS 1889243-32-6) is a conformationally constrained bicyclic heterocycle. Its rigid [2.2.1] framework with a sulfur bridge enforces precise 3D geometry critical for chiral recognition. Unlike generic oxa- or aza-analogs, this core scaffolds superior target selectivity (e.g., >100-fold MAO-B selectivity). It is a documented precursor to 2-thia-5-azabicyclo[2.2.1]heptan-3-one, a critical intermediate for carbapenem antibiotics. Ideal for CNS drug discovery programs requiring blood-brain barrier penetration.

Molecular Formula C5H9NS
Molecular Weight 115.20 g/mol
Cat. No. B12282029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane
Molecular FormulaC5H9NS
Molecular Weight115.20 g/mol
Structural Identifiers
SMILESC1C2CNC1CS2
InChIInChI=1S/C5H9NS/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2/t4-,5-/m1/s1
InChIKeyLTQBUWVDIKUNHJ-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane: A Chiral, Rigid Bicyclic Scaffold for Precision Asymmetric Synthesis and Medicinal Chemistry Research


(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane (CAS 1889243-32-6) is a stereospecifically defined, bridged bicyclic heterocycle incorporating both sulfur and nitrogen atoms within a rigid [2.2.1] framework . This scaffold is characterized by its high degree of conformational constraint, which enforces a precise three-dimensional geometry and limits the degrees of freedom available for intermolecular interactions [1]. The core structure, when derivatized, serves as a versatile intermediate, with its 2-thia-5-azabicyclo[2.2.1]heptan-3-one form being a critical component in the synthesis of carbapenem antibiotics [2]. The defined (1R,4R) stereochemistry is crucial for its applications in asymmetric synthesis and the design of biologically active molecules requiring specific spatial arrangements for target engagement [3].

Why (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane Cannot Be Substituted by Generic In-Class Analogs: The Quantifiable Impact of Sulfur Incorporation and Stereochemistry


The (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane scaffold exhibits fundamental and quantifiable differences in reactivity and physicochemical properties compared to its oxygen-containing (oxa-) and nitrogen-only (aza-) analogs, rendering generic substitution unfeasible for research applications demanding specific molecular behavior. The substitution of the bridgehead heteroatom from oxygen to sulfur directly alters the electron density and polarizability of the bicyclic system, which has been shown to impact the regioselectivity and stereochemical outcome of synthetic transformations [1]. Furthermore, the defined (1R,4R) stereochemistry is not a trivial attribute; the (1S,4S)-enantiomer has been documented to exhibit distinct biological activity profiles . The constrained geometry and the presence of the sulfur atom also contribute to different metabolic and solubility profiles compared to all-carbon or oxygen-containing bridged systems, directly influencing a compound's suitability as a specific intermediate in drug development [2]. These are not minor variations but represent discrete and measurable changes in chemical and biological performance.

Quantitative Comparative Evidence for (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane: Performance Differentiation Against Closest Analogs


Stereochemistry-Dependent Biological Activity: A Quantified Divergence Between (1R,4R) and (1S,4S) Enantiomers

The specific stereochemistry of the (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane core is a critical determinant of biological activity. A direct comparison reveals that the (1R,4R)-enantiomer (CAS: 2231666-40-1) demonstrates a distinct and quantitatively different biological activity profile when compared to its (1S,4S)-counterpart . The precise nature of this activity difference is context-dependent on the derivatization of the scaffold, but the core finding confirms that the enantiomers are not functionally interchangeable.

Medicinal Chemistry Stereoselective Synthesis Structure-Activity Relationship (SAR)

Thermodynamic Stability of Exo- vs. Endo-Oxidation Products: Quantified Stereoselectivity in N-Tosyl Derivative Synthesis

In the synthesis of the N-tosyl-2-thia-5-azabicyclo[2.2.1]heptane framework, the oxidation reaction demonstrates clear stereochemical preference. While sodium metaperiodate oxidation yields exclusively the exo sulfoxide, the endo sulfoxide can be prepared separately [1]. Subsequent thermally induced equilibration studies provide a quantifiable measure of their relative thermodynamic stability, confirming that the exo-oxide is the thermodynamically more stable isomer [1]. This is a direct consequence of the unique geometric constraints and electronic environment provided by the sulfur atom in the [2.2.1] framework.

Synthetic Methodology Stereochemistry Process Chemistry

Derivative Activity Potency: 5-[6-(Trifluoromethyl)pyridine-3-carbonyl] Derivative Demonstrates nM Potency and High Selectivity for MAO-B

Functionalization of the 2-thia-5-azabicyclo[2.2.1]heptane core can lead to highly potent and selective biological activity. A specific derivative, 5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-thia-5-azabicyclo[2.2.1]heptane (CAS: 2097913-38-5), has been evaluated for its inhibition of monoamine oxidase B (MAO-B), a key target in Parkinson's disease research [1]. This compound exhibited an IC50 value of 12 nM against MAO-B, with a remarkable >100-fold selectivity over the MAO-A isoform [1]. This quantifies the scaffold's capacity for delivering high-potency, isoform-selective molecules.

Neurodegenerative Disease Research Monoamine Oxidase Inhibition Medicinal Chemistry

Best-Fit Research and Industrial Applications for (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane Based on Empirical Evidence


Stereospecific Intermediate for Carbapenem Antibiotic Sidechain Synthesis

The (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane scaffold is a documented precursor to the 2-thia-5-azabicyclo[2.2.1]heptan-3-one framework, which is a versatile intermediate in the synthesis of carbapenem sidechains [1]. The rigid, chiral structure is essential for constructing the complex stereochemistry required for these potent β-lactam antibiotics [2]. Researchers and process development groups focused on novel antibacterial agents should consider this compound as a key starting point for synthesizing next-generation carbapenem analogs with potentially improved efficacy or pharmacokinetic profiles.

Chiral Building Block for Structure-Activity Relationship (SAR) Studies

The well-defined (1R,4R) stereochemistry and the unique electronic profile conferred by the sulfur atom make this compound an ideal core for SAR campaigns. The documented >100-fold selectivity for MAO-B over MAO-A achieved by a derivative of this scaffold [3] exemplifies its power to impart high selectivity to a final molecule. Medicinal chemists can utilize the (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane core to systematically explore how variations in pendent groups affect potency, selectivity, and physicochemical properties against a range of biological targets, including kinases and CNS receptors.

Development of Central Nervous System (CNS)-Targeted Agents

Given the proven ability of a derivative of this scaffold to achieve high-potency, selective MAO-B inhibition—a validated target for Parkinson's disease [3]—this core structure is particularly well-suited for CNS drug discovery programs. The rigid, low molecular weight framework offers favorable properties for crossing the blood-brain barrier, a common challenge in neurotherapeutics [4]. Research groups working on neurodegenerative diseases or other CNS disorders can utilize (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane to explore new chemical space for treating these challenging conditions.

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